![molecular formula C9H8OS B1449102 [4-(Ethynylsulfanyl)phenyl]methanol CAS No. 1803601-75-3](/img/structure/B1449102.png)
[4-(Ethynylsulfanyl)phenyl]methanol
Descripción general
Descripción
“[4-(Ethynylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C9H8OS . It has an average mass of 164.224 Da and a monoisotopic mass of 164.029587 Da . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “[4-(Ethynylsulfanyl)phenyl]methanol” consists of 9 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(Ethynylsulfanyl)phenyl]methanol” such as its melting point, boiling point, density, and toxicity information can be found on various chemical databases .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The compound “[4-(Ethynylsulfanyl)phenyl]methanol” can serve as a precursor in the synthesis of novel compounds with potential antimicrobial properties. These synthesized compounds, characterized by their structural moieties, could be tested against a variety of bacterial and fungal strains. The promising results from such studies indicate the potential of these derivatives to fight Gram-positive pathogens and particularly biofilm-associated infections .
Antioxidant Activity
In the realm of antioxidant research, derivatives of “[4-(Ethynylsulfanyl)phenyl]methanol” may exhibit significant antioxidant effects. This can be assessed through various assays such as DPPH, ABTS, and ferric reducing power assays. The antioxidant properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases .
Drug Design and Synthesis
This compound can be utilized in drug design, particularly in the creation of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles derivatives. These chemotypes are valuable for developing new pharmaceuticals with enhanced efficacy and safety profiles .
Biological Evaluation
The biological activity of compounds derived from “[4-(Ethynylsulfanyl)phenyl]methanol” can be evaluated in vitro and in silico. This includes testing for toxicity on model organisms like Daphnia magna and computational studies to predict antimicrobial effects and toxicity, which are essential steps in the preclinical development of new drugs .
Scaffold for Bioactive Compounds
The structural features of “[4-(Ethynylsulfanyl)phenyl]methanol” make it an excellent scaffold for the synthesis of a wide range of bioactive compounds. These scaffolds can be further modified to enhance their pharmacological activities, such as anti-inflammatory, antitumor, antibacterial, and antifungal properties .
Physical Properties and Applications
Compounds synthesized from “[4-(Ethynylsulfanyl)phenyl]methanol” may also possess unique physical properties, such as semiconductor, non-linear optical, fluorescence, and electronic properties. These characteristics are highly sought after in the development of new materials for technological applications .
Metal Complex Formation
The ability of “[4-(Ethynylsulfanyl)phenyl]methanol” derivatives to form metal complexes opens up possibilities for their use in catalysis and material science. Metal complexes often exhibit different properties and reactivities compared to their organic counterparts, making them valuable in various industrial processes .
Antitumor and Anticancer Research
Lastly, the derivatives of “[4-(Ethynylsulfanyl)phenyl]methanol” can be explored for their antitumor and anticancer activities. The development of new chemotherapeutic agents from these derivatives could provide alternative treatments for cancer, which remains one of the leading causes of death worldwide .
Mecanismo De Acción
Target of Action
Alcohols and phenols can interact with a variety of biological targets. For instance, they can interact with proteins, altering their structure and function. They can also interact with cell membranes, affecting their permeability and functionality .
Mode of Action
The mode of action of alcohols and phenols is often through hydrogen bonding and hydrophobic interactions with biological molecules. The hydroxyl group (-OH) in these compounds can form hydrogen bonds with other molecules, while the aromatic ring can participate in hydrophobic interactions .
Biochemical Pathways
Alcohols and phenols can participate in various biochemical pathways. For example, they can undergo oxidation reactions to form aldehydes, ketones, or carboxylic acids. These products can then participate in other biochemical reactions .
Pharmacokinetics
The pharmacokinetics of alcohols and phenols can vary widely depending on their specific structures. Factors such as solubility, size, and the presence of functional groups can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of alcohols and phenols can vary depending on their specific targets and modes of action. For example, they can alter the function of proteins, disrupt cell membranes, or participate in biochemical reactions .
Action Environment
The action of alcohols and phenols can be influenced by various environmental factors. For example, the pH of the environment can affect their ionization state, which can in turn affect their reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
(4-ethynylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZTZGQNMEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)

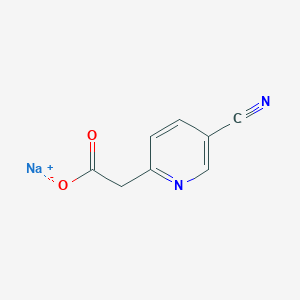
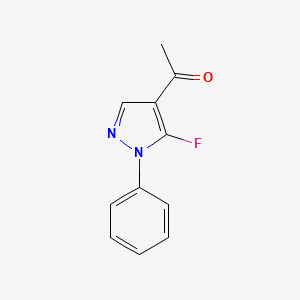
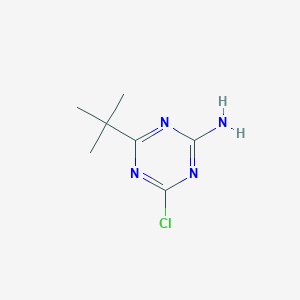
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
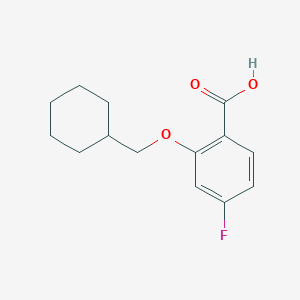
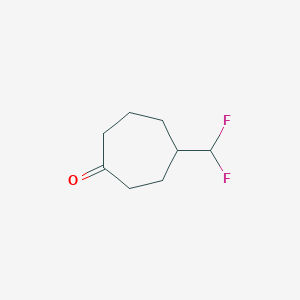

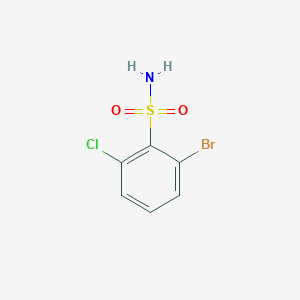
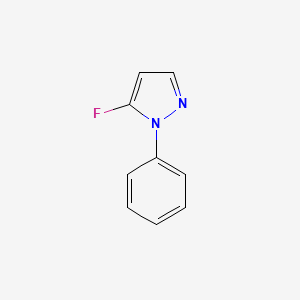
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
